N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine
Description
N-[(4-Fluoro-3-methylphenyl)methyl]cyclopentanamine is a cyclopentylamine derivative featuring a fluorinated aromatic substituent. The compound consists of a cyclopentane ring linked via an amine group to a benzyl moiety substituted with a fluorine atom at the para position and a methyl group at the meta position of the phenyl ring. This structural motif is significant in medicinal chemistry, particularly in the development of ligands targeting central nervous system (CNS) receptors, such as the N-methyl-D-aspartate (NMDA) receptor . Its radiolabeled analog, N-((5-(4-fluoro-2-[¹¹C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine ([¹¹C]HACH242), has been extensively studied as a positron emission tomography (PET) tracer for imaging the NR2B subunit of NMDA receptors, demonstrating high radiochemical purity (>99%) and specific activity (78 ± 10 GBq/µmol) .
Properties
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-10-8-11(6-7-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDASFHRTHZXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with cyclopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine has been investigated for its potential as a pharmacophore in drug design. The presence of the fluorine atom and the methyl group on the phenyl ring enhances its binding affinity to biological targets, making it a candidate for developing new therapeutics. Preliminary studies suggest interactions with various receptors and enzymes, which could lead to therapeutic applications in treating diseases such as cancer and bacterial infections .
Case Study: Antibacterial Activity
Research has shown that compounds with similar structural features exhibit significant antibacterial activity. For instance, fluorinated imines and hydrazones have been reported to show effectiveness against strains like E. coli and S. aureus, indicating that this compound may possess similar properties . This highlights its potential role in developing new antibiotics.
Cancer Research
Dual Inhibition Mechanism
Recent studies have identified compounds structurally related to this compound that inhibit both autophagy and the REV-ERB receptor, which is involved in regulating circadian rhythms and metabolism. The inhibition of these pathways can enhance cancer cell death, suggesting that this compound could be a valuable tool in cancer therapy research .
Cytotoxicity Studies
Table 1 summarizes preliminary findings on the cytotoxic effects of related compounds against breast cancer cells (BT-474):
| Compound | CC50 (μM) | Effect on Non-Cancer Cells (HMECs) |
|---|---|---|
| Compound A | 10 ± 2 | >30 |
| Compound B | 15 ± 3 | >30 |
| This compound | TBD | TBD |
These results indicate the need for further investigation into the cytotoxicity and selectivity of this compound against various cancer cell lines.
Materials Science
Synthesis of Novel Materials
The compound serves as a building block for synthesizing novel materials with specific properties. Its unique structure allows for functionalization, leading to materials that can be tailored for applications in electronics or drug delivery systems. This versatility is crucial in advancing material innovations.
Mechanism of Action
The mechanism of action of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Pyridinyl-Substituted Analogues
N-((5-(4-Fluoro-2-[¹¹C]Methoxyphenyl)Pyridin-3-yl)Methyl)Cyclopentanamine ([¹¹C]HACH242)
- Key Features : Incorporates a pyridinyl ring and a [¹¹C]methoxy group.
- Application : PET imaging of NR2B-NMDA receptors.
- Performance : High brain uptake and specificity, with blocking studies showing ~60% reduction in binding in the presence of NMDA antagonists .
- Synthesis : Achieved via methylation with [¹¹C]CH₃OTf, yielding 49% decay-corrected radiochemical yield .
Comparison : The pyridinyl group enhances π-π interactions with receptor sites compared to simpler benzyl derivatives. The methoxy group improves lipophilicity (logD = 1.8), facilitating blood-brain barrier penetration .
Piperidine-Containing Analogues
1-(4-Fluorophenyl)-N-[[3-[(1-Methyl-4-Piperidyl)Methyl]Phenyl]Methyl]Cyclopentanamine (Compound 23)
- Key Features : Incorporates a piperidine ring and a 4-fluorophenyl group.
- Activity : 15-fold higher REV-ERBβ inhibitory and cytotoxic activity compared to predecessor compounds .
- Significance : Demonstrates the impact of bulky substituents (piperidine) on target selectivity, shifting activity from NMDA to REV-ERBβ receptors.
Comparison : The piperidine moiety introduces steric bulk, reducing NMDA affinity but enhancing interactions with nuclear receptors like REV-ERBβ. This highlights the trade-off between steric effects and target specificity.
Halogen-Substituted Analogues
N-[(3-Chloro-4-Fluorophenyl)Methyl]Cyclopentanamine
- Structure : Chloro and fluoro substituents on the phenyl ring.
N-[(3-Bromo-4-Fluorophenyl)Methyl]Cyclopentanamine
Cycloalkyl Variants
N-[(4-Fluorophenyl)Methyl]Cycloheptanamine
- Structure : Cycloheptane ring instead of cyclopentane.
- LogD is higher (2.3 vs. 1.8), suggesting improved lipophilicity but uncertain pharmacokinetic outcomes .
Heterocyclic Analogues
N-{[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Cyclopentanamine Hydrochloride
- Structure : Oxadiazole ring replaces phenyl/pyridinyl groups.
- Role : The oxadiazole enhances metabolic stability and introduces hydrogen-bonding capabilities. However, the hydrochloride salt reduces CNS penetration due to increased polarity .
Comparative Data Tables
Table 2: Structural Modifications and Functional Outcomes
Biological Activity
N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development based on available research findings.
Chemical Structure and Properties
This compound features a cyclopentane ring linked to a phenyl group substituted with a fluorine atom and a methyl group. The molecular formula is with a molecular weight of approximately 197.27 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and alter its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. This interaction may modulate various signaling pathways, leading to diverse biological effects.
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. Fluorinated compounds often demonstrate increased binding affinity due to enhanced electronic properties.
- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an enzyme inhibitor, potentially affecting metabolic pathways relevant for drug metabolism or disease processes.
Biological Activity
Research has indicated various potential biological activities associated with this compound:
- Antidepressant Effects : Some studies have explored the compound's potential antidepressant properties, suggesting it might influence serotonin and norepinephrine pathways.
- Stimulant Properties : Similar compounds have been reported to exhibit stimulant-like effects, which may be relevant for understanding the pharmacological profile of this compound.
Table 1: Summary of Biological Activities
Research Applications
This compound is being investigated for its applications in:
- Drug Development : As a potential lead compound for the development of new antidepressants or stimulants.
- Molecular Imaging : Its unique structure may allow it to serve as a tracer in imaging studies targeting specific receptors in the brain.
- Therapeutic Research : Ongoing studies are assessing its efficacy and safety in preclinical models, focusing on its therapeutic potential in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
